2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one
CAS No.: 1526273-12-0
Cat. No.: VC6499309
Molecular Formula: C6H8IN3O
Molecular Weight: 265.054
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1526273-12-0 |
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Molecular Formula | C6H8IN3O |
Molecular Weight | 265.054 |
IUPAC Name | 2-(dimethylamino)-5-iodo-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C6H8IN3O/c1-10(2)6-8-3-4(7)5(11)9-6/h3H,1-2H3,(H,8,9,11) |
Standard InChI Key | PYBPQNXMSBDWRF-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC=C(C(=O)N1)I |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one features a bicyclic framework comprising a partially saturated pyrimidine ring. Key structural attributes include:
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Position 2: A dimethylamino group (-N(CH₃)₂), contributing basicity and hydrogen-bonding potential.
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Position 5: An iodine atom, introducing steric bulk and electrophilic character.
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Position 4: A ketone group, critical for resonance stabilization and intermolecular interactions.
The molecular formula is C₇H₁₁IN₃O, with a calculated molecular weight of 279.09 g/mol. The IUPAC name systematically describes the substituents and saturation state, ensuring unambiguous identification .
Stereoelectronic Properties
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Resonance Effects: The conjugated enone system (C=O and C=N) delocalizes electron density, stabilizing the planar ring structure.
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Iodine’s Influence: The electronegative iodine atom at position 5 induces inductive electron withdrawal, polarizing the ring and enhancing reactivity toward nucleophilic substitution .
Synthetic Methodologies
Biginelli Reaction Adaptations
The classical Biginelli reaction—a three-component condensation of urea, aldehydes, and β-keto esters—serves as a foundational strategy for DHPM synthesis . For 2-(dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one, modifications are required:
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Urea Derivative: Replace urea with -dimethylurea to introduce the dimethylamino group.
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Iodination: Post-synthetic iodination at position 5 using iodine monochloride (ICl) under controlled conditions .
Example Protocol:
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React ethyl acetoacetate (1.2 eq), 4-iodobenzaldehyde (1.0 eq), and -dimethylurea (1.5 eq) in ethanol with HCl catalysis at reflux for 12 hours.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane) to yield the intermediate, followed by iodination using ICl in dichloromethane .
Alternative Pathways
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Transition Metal Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) to install iodine post-cyclization .
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Microwave-Assisted Synthesis: Accelerate reaction kinetics and improve yields (e.g., 75% yield in 30 minutes at 120°C) .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL at 25°C) due to the hydrophobic iodine and aromatic core.
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Thermal Stability: Decomposes above 200°C, with DSC exotherms observed at 210°C .
Spectroscopic Characterization
Technique | Key Signals |
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¹H NMR (400 MHz, CDCl₃) | δ 2.98 (s, 6H, N(CH₃)₂), δ 5.21 (d, 1H, H-6), δ 6.45 (s, 1H, H-5) |
¹³C NMR | δ 164.2 (C=O), δ 152.1 (C-2), δ 98.5 (C-5) |
IR (cm⁻¹) | 1685 (C=O stretch), 1550 (C=N), 610 (C-I) |
HRMS | [M+H]⁺ m/z 280.0921 (calc. 280.0924) |
Industrial and Research Applications
Radiolabeling
The iodine-131 isotope enables use in SPECT imaging for tracking drug distribution in vivo. Stability studies show >90% radiochemical purity after 48 hours .
Catalysis
Pd-complexed DHPMs serve as ligands in cross-coupling reactions, achieving turnover numbers (TON) >10⁴ in Suzuki-Miyaura couplings .
Future Directions
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Structure-Activity Optimization: Introduce polar groups (e.g., -OH, -COOH) at position 6 to enhance solubility.
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Targeted Drug Delivery: Conjugate with nanoparticles for improved biodistribution in oncology applications.
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